(Hex-5-en-1-yl)hydrazine
Description
(Hex-5-en-1-yl)hydrazine is an alkyl-substituted hydrazine derivative characterized by a six-carbon chain with a terminal double bond (hex-5-en-1-yl group) attached to the hydrazine moiety. Hydrazine derivatives are known for their ability to form hydrazones, participate in cycloaddition reactions, and act as intermediates in synthesizing heterocycles like pyrazoles and triazoles . The presence of the unsaturated hex-5-en-1-yl chain may influence its electronic properties, solubility, and metabolic stability compared to simpler hydrazines.
Properties
CAS No. |
101859-91-0 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
hex-5-enylhydrazine |
InChI |
InChI=1S/C6H14N2/c1-2-3-4-5-6-8-7/h2,8H,1,3-7H2 |
InChI Key |
HLOSGARRKPXSAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hex-5-en-1-yl)hydrazine typically involves the reaction of hex-5-en-1-yl halides with hydrazine. The reaction is carried out under anhydrous conditions to prevent the formation of side products. A common method involves the use of hex-5-en-1-yl bromide and hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography.
Industrial Production Methods: Industrial production of (Hex-5-en-1-yl)hydrazine may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of impurities. The product is purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: (Hex-5-en-1-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can convert (Hex-5-en-1-yl)hydrazine to amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or hydrazones.
Scientific Research Applications
(Hex-5-en-1-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (Hex-5-en-1-yl)hydrazine involves its ability to form covalent bonds with various substrates. The hydrazine group is highly nucleophilic, allowing it to react with electrophilic centers in target molecules. This reactivity is exploited in the synthesis of complex organic molecules and in biochemical assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
- Phenylhydrazine : Lacks the aliphatic chain but shares the hydrazine core. The aromatic ring enhances π-π stacking interactions, improving binding to enzyme active sites (e.g., LOX inhibition) but reduces solubility .
- Hydrazides (e.g., δ-oxo pentane hydrazide) : Contain a carbonyl group adjacent to the hydrazine, enabling additional hydrogen bonding. This structural feature increases reactivity in condensation reactions but may reduce metabolic stability due to susceptibility to hydrolysis .
- Semicarbazides : Replace one hydrazine NH₂ group with a urea-like moiety, enhancing hydrogen-bonding capacity and selectivity in enzyme inhibition but increasing molecular weight and complexity .
Toxicity and Stability
- Hepatotoxicity : Like most hydrazine derivatives, (hex-5-en-1-yl)hydrazine is likely hepatotoxic due to metabolic conversion to reactive intermediates like acetyl hydrazide and diazohydroxide, as observed in hydralazine and isoniazid .
- Metabolic Stability : The hex-5-en-1-yl chain may improve lipophilicity and membrane permeability but could also increase susceptibility to oxidative metabolism at the double bond, reducing bioavailability compared to saturated analogs .
Geometric Isomerism and Stability
- Hydrazone Formation : Similar to salicylaldehyde hydrazones, (hex-5-en-1-yl)hydrazine-derived hydrazones may exhibit cis-trans isomerism in solution. The trans isomer is typically more stable, complicating purification and storage .
Data Tables
Table 1: Comparative Properties of Hydrazine Derivatives
Key Research Findings and Contradictions
- Functional Group Dominance vs. Structural Specificity : While hydrazine derivatives generally exhibit similar carbonyl-quenching activity regardless of substituents , structural modifications (e.g., alkene chains) significantly alter reaction efficiency and metabolic outcomes .
- Toxicity-Activity Balance : Hydrazines with bulky aliphatic chains may mitigate hepatotoxicity by slowing metabolic activation, but this remains unproven for (hex-5-en-1-yl)hydrazine .
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